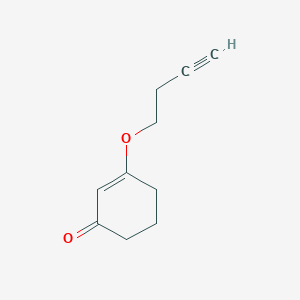
3-But-3-ynoxycyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elbanizine is an investigational antihistamine compound that has shown potential in treating allergic asthma. It is known for its antiallergic, antiasthmatic, antihistaminic, and spasmolytic activities . Unlike other antihistamines, Elbanizine does not cause drowsiness and can be administered through inhalation or intravenous application .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Elbanizine involves several steps:
- The reaction of 3-acetyl-6-methyl-3,4-dihydro-2H-pyran-2,4-dione with ammonia produces 2,6-dimethylpyridin-4-ol.
- This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, followed by treatment with thionyl chloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine.
- The final step involves the condensation of this compound with thiomorpholine to produce Elbanizine .
Industrial Production Methods: Industrial production of Elbanizine would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve precise control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Elbanizine undergoes various chemical reactions, including:
Oxidation: The nitro group in Elbanizine can be reduced to an amine group under specific conditions.
Substitution: The chloro group in the intermediate can be substituted with other nucleophiles to produce different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: Produces amine derivatives of Elbanizine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Elbanizine has several scientific research applications:
Chemistry: Used as a model compound to study antihistaminic activity and structure-activity relationships.
Biology: Investigated for its effects on histamine release and allergic reactions in animal models.
Medicine: Potential therapeutic agent for treating allergic asthma and other allergic conditions.
Industry: Could be developed into a non-sedative antihistamine for commercial use
Wirkmechanismus
Elbanizine exerts its effects by inhibiting the release of histamine and bradykinin from mast cells. It has an IC50 value of 0.26 μM for histamine release inhibition . The compound also inhibits the IgE-mediated passive cutaneous anaphylaxis reaction, demonstrating its antiallergic and antiasthmatic properties .
Vergleich Mit ähnlichen Verbindungen
- Terfenadine
- Astemizole
Comparison: Elbanizine is unique in that it does not cause drowsiness and can be administered through inhalation or intravenous application, unlike terfenadine and astemizole, which are typically administered orally . Additionally, Elbanizine’s water solubility provides an advantage in terms of administration and absorption .
Eigenschaften
CAS-Nummer |
118824-34-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
InChI-Schlüssel |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
Kanonische SMILES |
C#CCCOC1=CC(=O)CCC1 |
Synonyme |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















